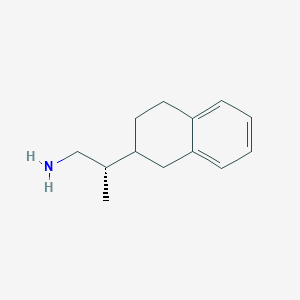
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as THN-α, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. THN-α is a chiral amine that belongs to the class of compounds known as β-phenylethylamines. It has a molecular formula of C12H17N and a molecular weight of 175.28 g/mol.
Wirkmechanismus
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including the dopamine, norepinephrine, and serotonin systems. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine release in the brain, decreased serotonin turnover, and increased levels of brain-derived neurotrophic factor (BDNF). These effects are thought to contribute to its potential therapeutic effects in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα as a research tool is its ability to selectively modulate the activity of specific neurotransmitter systems in the brain. However, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has a relatively short half-life, which can make it difficult to administer in certain experimental settings. Additionally, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has not yet been extensively studied in humans, and its safety profile is not well understood.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα. One area of interest is in the development of new pharmaceuticals based on its structure and mechanism of action. Additionally, further studies are needed to better understand its safety profile and potential side effects. Finally, research is needed to explore its potential applications in other areas, such as in the treatment of addiction or as a cognitive enhancer.
Synthesemethoden
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα can be synthesized using a variety of methods, including reductive amination, asymmetric synthesis, and enzymatic resolution. One of the most common methods for synthesizing (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα is through the reductive amination of 2-tetralone with (S)-α-methylbenzylamine using sodium triacetoxyborohydride as the reducing agent.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been the subject of several scientific studies due to its potential applications in various fields. One area of research that has shown promise is in the development of new pharmaceuticals. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been found to have potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGKIRQJEHAMLA-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2951152.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2951154.png)
![4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2951155.png)

![(1R,5S)-8-((2-fluorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2951159.png)
![ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate](/img/structure/B2951160.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-benzylurea](/img/structure/B2951165.png)

![(1R,5S)-3-(methylsulfonyl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2951169.png)
![(1S,3R)-2,2,3-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951171.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2951174.png)
![N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2951175.png)